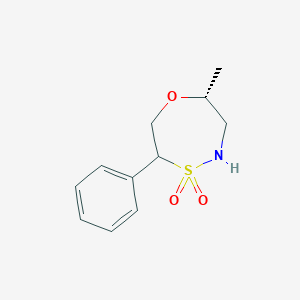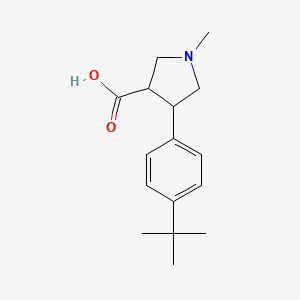
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a tert-butylphenyl halide under basic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Applications De Recherche Scientifique
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrolidine ring and carboxylic acid group.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
4-tert-Butylphenyl salicylate: A salicylic acid derivative with anti-inflammatory properties.
Uniqueness
4-(4-Tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, tert-butylphenyl group, and carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17(4)10-14(13)15(18)19/h5-8,13-14H,9-10H2,1-4H3,(H,18,19) |
Clé InChI |
UCRDOIZCXCWVCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


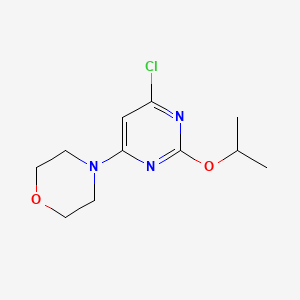
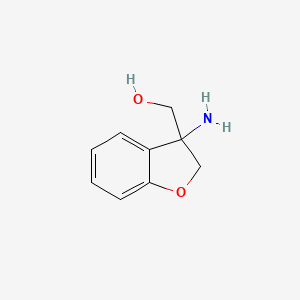
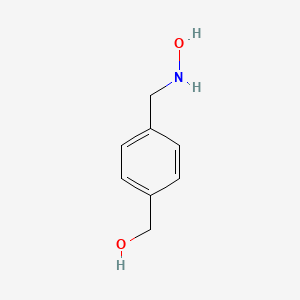
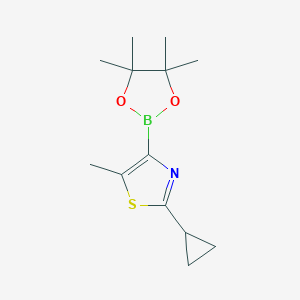
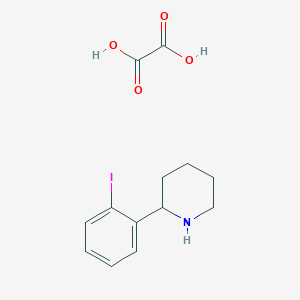
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)

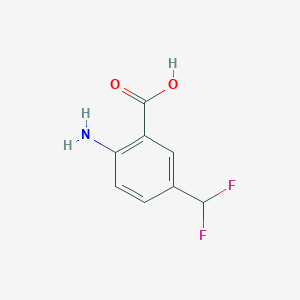

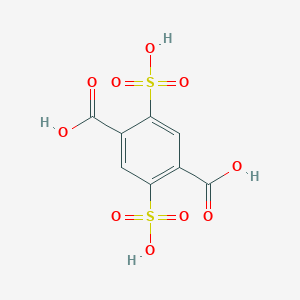
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)


